3-bromo-2-oxo(1,2,3-13C3)propanoic acid
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Overview
Description
3-Bromo-2-oxo(1,2,3-13C3)propanoic acid is a brominated derivative of pyruvic acid, where the carbon atoms are isotopically labeled with carbon-13. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific studies, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-oxo(1,2,3-13C3)propanoic acid typically involves the bromination of isotopically labeled pyruvic acid. One common method is the reaction of 2-oxo(1,2,3-13C3)propanoic acid with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-oxo(1,2,3-13C3)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-oxo(1,2,3-13C3)propanoic acid.
Reduction Reactions: The compound can be reduced to form 3-bromo-2-hydroxy(1,2,3-13C3)propanoic acid.
Oxidation Reactions: It can be oxidized to form this compound derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products
Substitution: 2-Oxo(1,2,3-13C3)propanoic acid.
Reduction: 3-Bromo-2-hydroxy(1,2,3-13C3)propanoic acid.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
3-Bromo-2-oxo(1,2,3-13C3)propanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other labeled compounds.
Biology: Employed in metabolic studies to trace the pathways of pyruvate metabolism.
Medicine: Investigated for its potential use in cancer research due to its ability to inhibit certain metabolic pathways.
Industry: Utilized in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of 3-bromo-2-oxo(1,2,3-13C3)propanoic acid involves its interaction with various enzymes and metabolic pathways. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on enzymes. This can lead to the inhibition of enzyme activity and disruption of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromopropanoic acid: Similar structure but lacks the isotopic labeling.
Bromopyruvic acid: Similar structure but without the carbon-13 labeling.
3-Bromo-2-(bromomethyl)propionic acid: Contains an additional bromine atom.
Uniqueness
The uniqueness of 3-bromo-2-oxo(1,2,3-13C3)propanoic acid lies in its isotopic labeling, which makes it particularly valuable for tracing metabolic pathways and studying enzyme mechanisms. The presence of carbon-13 allows for detailed NMR studies and other spectroscopic analyses, providing insights into the behavior of the compound in various biological and chemical contexts.
Properties
Molecular Formula |
C3H3BrO3 |
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Molecular Weight |
169.94 g/mol |
IUPAC Name |
3-bromo-2-oxo(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/i1+1,2+1,3+1 |
InChI Key |
PRRZDZJYSJLDBS-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH2]([13C](=O)[13C](=O)O)Br |
Canonical SMILES |
C(C(=O)C(=O)O)Br |
Origin of Product |
United States |
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